(Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
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Overview
Description
(Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate is a complex organic compound that features a sulfonyl group, a cyanovinyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a cyanovinyl compound under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyanovinyl group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted chlorophenyl compounds .
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the cyanovinyl group can participate in covalent bonding with nucleophilic sites on enzymes. These interactions can modulate the activity of the target proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (Z)-methyl 4-((2-((4-bromophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
- (Z)-methyl 4-((2-((4-fluorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
- (Z)-methyl 4-((2-((4-methylphenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
Uniqueness
What sets (Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate apart from similar compounds is the presence of the chlorophenyl group, which can enhance its reactivity and binding affinity to specific molecular targets. This unique feature makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 4-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S/c1-24-17(21)12-2-6-14(7-3-12)20-11-16(10-19)25(22,23)15-8-4-13(18)5-9-15/h2-9,11,20H,1H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACCIEVYWKTSBR-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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